ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the fluorophenyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is involved in the synthesis of complex molecules with potential antimicrobial activities. For instance, it is related to the synthesis of new quinazolines, which were tested for antibacterial and antifungal activities, showcasing the compound's relevance in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Molecular Modifications and Derivatives
The compound is a part of studies focused on the modification of molecular structures to enhance certain properties or create new functionalities. It is involved in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters, demonstrating its utility in creating synthetically useful derivatives (Wnuk, Rios, Khan, & Hsu, 1996).
Drug Synthesis and Potency Enhancement
This compound is also central to the synthesis of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, significant for their roles in cancer treatment and the development of antimicrobial agents. The synthesis process involves the creation of classical and nonclassical analogues, highlighting the compound's role in enhancing drug potency and specificity (Gangjee, Qiu, Li, & Kisliuk, 2008).
Advanced Material Synthesis
Beyond its applications in drug synthesis, the compound contributes to the field of materials science, particularly in the synthesis of novel polyimides. These materials have diverse applications, ranging from electronics to advanced coatings, due to their exceptional thermal stability and mechanical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biochemical Research and Analysis
In biochemical research, derivatives of this compound are used in molecular docking studies, which are crucial for understanding drug-receptor interactions at the molecular level. Such studies aid in the design of more efficient drugs by revealing how molecular modifications affect binding affinity and specificity, as illustrated in the docking studies involving ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (El-Azab et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSBXMUXWTOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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